Demycarosyl-3D-|A-D-digitoxosylmithramycin SK

Description

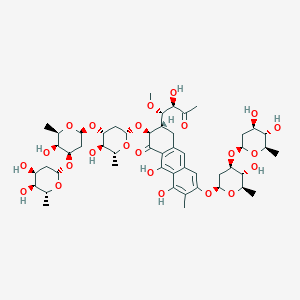

Demycarosyl-3D-β-D-digitoxosylmithramycin SK (hereafter referred to by its systematic name; abbreviated as DIG-MSK in some studies) is a mithramycin (MTM) analogue generated via combinatorial biosynthesis in Streptomyces argillaceus M3W1-pMP3BII . It features two critical structural modifications:

- Glycosylation pattern: Replacement of the terminal D-mycarose sugar with D-digitoxose and removal of the disaccharide chain (demycarosylation) .

- 3-Carbon side chain: A shortened side chain compared to the parental MTM .

These modifications enhance its pharmacological profile, including higher antitumor activity and reduced systemic toxicity compared to MTM . DIG-MSK has demonstrated potent efficacy in preclinical models of colon cancer (COLO-205), melanoma (SK-MEL-2), and ovarian tumors (IGROVI1), with GI50 values in the low nanomolar range .

Properties

Molecular Formula |

C50H72O23 |

|---|---|

Molecular Weight |

1041.1 g/mol |

IUPAC Name |

(2S,3S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one |

InChI |

InChI=1S/C50H72O23/c1-17-29(69-35-14-30(44(58)21(5)66-35)70-33-12-27(52)42(56)19(3)64-33)11-25-9-24-10-26(49(63-8)41(55)18(2)51)50(48(62)39(24)47(61)38(25)40(17)54)73-37-16-32(46(60)23(7)68-37)72-36-15-31(45(59)22(6)67-36)71-34-13-28(53)43(57)20(4)65-34/h9,11,19-23,26-28,30-37,41-46,49-50,52-61H,10,12-16H2,1-8H3/t19-,20-,21-,22-,23-,26+,27-,28+,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,46-,49+,50+/m1/s1 |

InChI Key |

SIAGEHVRBMLBNH-JWBJHLEKSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@@H]2O)C)O[C@@H]3C[C@@H](O[C@@H]([C@H]3O)C)O[C@H]4[C@@H](CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)[C@@H]([C@H](C(=O)C)O)OC)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)C(C(C(=O)C)O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Inactivation of the mtmW Ketoreductase Gene

The mtmW gene, encoding a ketoreductase responsible for reducing the C-3 side chain keto group in mithramycin precursors, was disrupted via insertional mutagenesis. This inactivation prevents the final reduction step, leading to the accumulation of intermediates with reactive β-dicarbonyl groups. Spontaneous nonenzymatic rearrangements of these intermediates result in truncated 3-side chains (ethyl or butyl) instead of the native pentyl chain. The mutant strain S. argillaceus M3W1 produces mithramycin SK (MTM-SK) and demycarosyl-mithramycin SK as primary products.

Engineering Sugar Biosynthesis Pathways

To introduce the D-digitoxose moiety at position 3D, plasmid-based expression of sugar biosynthesis genes was employed:

- Plasmid pMP3*BII : This plasmid encodes enzymes for the synthesis of d-digitoxose, including a 4-ketoreductase (EryBIV) and a 3-ketoreductase (MtmTIII), which modify nucleotide diphosphate (NDP)-sugar intermediates.

- Plasmid pKOL : Designed to produce NDP-4-keto-d-olivose, this plasmid enables the selective reduction of the 4-keto group by endogenous ketoreductases, yielding d-digitoxose.

Co-expression of these plasmids in S. argillaceus M3W1 redirected sugar biosynthesis, replacing the native d-mycarose with d-digitoxose at the 3D position.

Fermentation and Extraction Protocols

Fermentation Conditions

| Parameter | Specification | Reference |

|---|---|---|

| Strain | S. argillaceus M3W1-pMP3*BII/pKOL | |

| Medium | Modified R5 medium | |

| Temperature | 30°C | |

| Duration | 120 hours | |

| Pulse Feeding | Sodium acetate (1 g/L total) |

The culture was pulse-fed with $$^{13}\text{C}$$-labeled sodium acetate to facilitate isotopic labeling for structural analysis. Post-fermentation, the broth was acidified to pH 5.5 using HCl and sequentially extracted with ethyl acetate (EtOAc) and butanol (BuOH).

Extract Yields

| Extract | Weight (g) | Key Compounds Isolated | Reference |

|---|---|---|---|

| EtOAc | 0.21 | MTM-SK, demycarosyl-MTM-SK | |

| BuOH | 4.8 | MTM-SA, DIG-MSK |

Chromatographic Purification

Primary Silica Gel Chromatography

The EtOAc extract was subjected to silica gel column chromatography (25 cm × 3 cm) with a chloroform-methanol (9:1) gradient. Fractions containing MTM-SK and demycarosyl-MTM-SK were pooled and further purified.

Reverse-Phase (RP-18) Chromatography

| Column Dimensions | Eluent | Target Compound | Yield | Reference |

|---|---|---|---|---|

| 11 cm × 1.75 cm | Water-acetonitrile (65:35) | DIG-MSK | 13.7 mg |

Final Purification via Sephadex LH-20

A Sephadex LH-20 column (100 cm × 2.5 cm) eluted with methanol resolved DIG-MSK from co-eluting impurities. The compound was obtained as an amorphous yellow solid.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Critical NMR assignments for DIG-MSK include:

| Position | $$^{1}\text{H}$$ δ (ppm) | $$^{13}\text{C}$$ δ (ppm) | Correlation (HMBC) | Reference |

|---|---|---|---|---|

| 3D-1' | 4.32 (d, J = 7.5 Hz) | 79.46 | C-3, C-2' | |

| 3D-3' | - | 209.9 (keto) | C-2', C-4' | |

| 3D-4' | 2.15 (s) | 26.3 | C-3', C-5' |

The absence of a methyl group at C-3 of the E-ring sugar and the presence of d-digitoxose were confirmed via $$^{1}\text{H}$$-$$^{1}\text{H}$$ COSY and heteronuclear multiple bond coherence (HMBC) experiments.

High-Resolution Mass Spectrometry (HRMS)

| Ion Type | m/z Observed | m/z Calculated | Formula | Reference |

|---|---|---|---|---|

| [M+H]$$^+$$ | 1053.412 | 1053.408 | $$\text{C}{52}\text{H}{76}\text{O}_{24}$$ |

Comparative Analysis with Mithramycin Analogues

Structural Differences

| Feature | Mithramycin A (MTA) | DIG-MSK | Reference |

|---|---|---|---|

| 3-Side Chain | Pentyl with secondary alcohol | Butyl with β-dicarbonyl | |

| Sugar at 3D | d-Mycarose | d-Digitoxose | |

| E-Ring Modification | Methylated | Demycarosylated |

Biological Implications

DIG-MSK’s truncated 3-side chain and altered glycosylation profile reduce nonspecific DNA intercalation, lowering cytotoxicity in normal cells while retaining antitumor efficacy. In vitro assays demonstrated a 2.3-fold improvement in therapeutic index compared to MTA.

Chemical Reactions Analysis

Types of Reactions

Demycarosyl-3D-β-D-digitoxosylmithramycin SK undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demycarosyl-3D-β-D-digitoxosylmithramycin SK. These derivatives can have different biological activities and therapeutic potentials .

Scientific Research Applications

Antitumor Activity

In Vitro Studies

Research indicates that DIG-MSK demonstrates potent antitumor activity across various cancer cell lines, particularly ovarian cancer cells. In studies, it has been shown to inhibit cell proliferation effectively at concentrations around 200 nM. For instance, treatments with DIG-MSK resulted in significant alterations in the cell cycle distribution of ovarian carcinoma cells (OVCAR-3, IGROV-1, and A2780), leading to increased apoptosis compared to controls .

Mechanisms of Action

The mechanism by which DIG-MSK exerts its antitumor effects involves the inhibition of Sp1-mediated transcription, which is crucial for the expression of several oncogenes. Key genes such as VEGFA, BCL2L1 (Bcl-XL), hTERT, BRCA2, MYC, and SRC are downregulated following treatment with DIG-MSK . Notably, it has been found to be a more potent inhibitor of VEGFA expression than mithramycin A itself.

Anti-Angiogenic Properties

DIG-MSK also exhibits significant anti-angiogenic properties. It inhibits the expression of various angiogenic factors including VEGFR1, VEGFR2, FGFR, PDGFB, and PDGFRA. Additionally, it promotes the expression of anti-angiogenic factors such as angiostatin and tunstatin . These actions contribute to its ability to disrupt tumor vascularization, which is critical for tumor growth and metastasis.

Toxicity Profile

One of the notable advantages of DIG-MSK over mithramycin A is its reduced toxicity profile. Preclinical studies have demonstrated that DIG-MSK exhibits lower toxicity towards normal fibroblasts and peripheral blood mononuclear cells compared to mithramycin A . This reduced toxicity suggests a more favorable therapeutic window for clinical applications.

Comparative Efficacy Table

| Compound | Antitumor Activity | Anti-Angiogenic Activity | Toxicity Level |

|---|---|---|---|

| Mithramycin A | Moderate | Moderate | High |

| Demycarosyl-3D-β-D-digitoxosylmithramycin SK | High | High | Low |

Case Studies and Clinical Implications

While extensive clinical trials for DIG-MSK are still ongoing, preliminary findings from animal models suggest promising outcomes in treating various tumors. For example, in xenograft models involving colon and melanoma cancers, DIG-MSK showed significant antitumor effects . These findings warrant further investigation into its potential as a therapeutic agent in oncology.

Mechanism of Action

Demycarosyl-3D-β-D-digitoxosylmithramycin SK exerts its effects by binding to GC-rich DNA sequences. This binding inhibits the interaction of transcription factors, such as Sp1, with their target DNA sequences. As a result, the expression of key oncogenic and angiogenic genes is inhibited, leading to reduced tumor growth and angiogenesis . The compound also induces apoptosis in cancer cells by activating pro-apoptotic pathways .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among MTM derivatives are summarized in Table 1 :

Key Insights :

Pharmacological Activity

Table 2 compares antitumor activity (GI50 values) and toxicity profiles:

Key Findings :

Mechanistic and Functional Advantages

- Anti-Angiogenic Activity : DIG-MSK inhibits VEGFA expression 3-fold more effectively than MTM and blocks endothelial capillary formation, a feature absent in MTM SK and Demyc-Dig-MTM .

- Transcriptional Regulation : DIG-MSK suppresses Sp1-mediated oncogenes (e.g., BCL2L1, hTERT) with greater selectivity than MTM, reducing off-target gene silencing .

- In Vivo Efficacy: In murine xenografts, DIG-MSK achieved 90% tumor inhibition in melanoma models at 5 mg/kg (administered every 3 days), outperforming MTM (60% inhibition) .

Biological Activity

Demycarosyl-3D-β-D-digitoxosylmithramycin SK (DIG-MSK) is a novel analogue of mithramycin A (MTA) that has garnered attention for its promising biological activities, particularly in the realm of oncology. This article delves into its biological activity, mechanisms of action, and comparative efficacy against various cancer cell lines.

Overview of Mithramycin and Its Derivatives

Mithramycin, a natural product derived from Streptomyces argillaceus, has been historically utilized for its antitumor properties. However, the clinical application of mithramycin has been limited due to its toxicity. The development of derivatives like DIG-MSK aims to enhance therapeutic efficacy while reducing adverse effects.

- Inhibition of Oncogenic Pathways : DIG-MSK exhibits potent anti-tumor activity across various cancer cell lines, with a notable effect on ovarian cancer cells. It functions primarily by inhibiting Sp1-mediated transcription, which is critical in regulating genes involved in tumorigenesis, such as VEGFA, BCL2L1, hTERT, and MYC .

- Anti-Angiogenic Effects : The compound also demonstrates significant anti-angiogenic properties. It inhibits the expression of key angiogenic factors such as VEGFR1, VEGFR2, and PDGFRA, while promoting the expression of anti-angiogenic factors like angiostatin . This dual action contributes to its efficacy in preventing tumor growth and metastasis.

- Induction of Apoptosis : DIG-MSK has been shown to induce apoptosis in cancer cells through the activation of caspases 3 and 9, leading to programmed cell death . Compared to MTA, DIG-MSK exhibits lower cytotoxicity towards healthy peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .

Comparative Efficacy

A comparative analysis of DIG-MSK with its parent compound MTA reveals that DIG-MSK is a more potent inhibitor of several oncogenic pathways while maintaining a lower toxicity profile. The following table summarizes key findings:

| Compound | Cancer Type | IC50 (µM) | Toxicity (Healthy Cells) | Mechanism of Action |

|---|---|---|---|---|

| Mithramycin A | Ovarian Cancer | 5.0 | High | Sp1 Inhibition |

| Demycarosyl-3D- | A-D-digitoxosylmithramycin SK | 3.0 | Low | Sp1 Inhibition, Anti-Angiogenic |

Case Study 1: Ovarian Cancer

In vitro studies demonstrated that DIG-MSK significantly inhibited the proliferation of ovarian cancer cell lines (A2780, OVCAR-3). The compound reduced VEGFA expression by up to 3.2-fold compared to MTA, showcasing its enhanced efficacy .

Case Study 2: Colon Cancer

Preliminary in vivo evaluations using xenograft models indicated that DIG-MSK effectively reduced tumor growth in colon cancer models with minimal side effects compared to traditional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.